molecular formula C40H51ClN2O7 B13802558 Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- CAS No. 56912-33-5

Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-

Cat. No.: B13802558
CAS No.: 56912-33-5
M. Wt: 707.3 g/mol
InChI Key: DVHHNFRIVCLAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and maximize yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- can be compared with other similar compounds, such as:

    4-Chlorobenzoic acid: A simpler compound with a similar benzoic acid core but lacking the additional functional groups.

    2-Chloro-4-aminobenzoic acid: Another related compound with different substituents on the benzoic acid ring.

    Propiophenone derivatives: Compounds with a similar aromatic structure but different functional groups.

Properties

CAS No.

56912-33-5

Molecular Formula

C40H51ClN2O7

Molecular Weight

707.3 g/mol

IUPAC Name

4-[1-[2-chloro-5-[4-(2,4-dipentylphenoxy)butanoylamino]anilino]-4,4-dimethyl-1,3-dioxopentan-2-yl]oxybenzoic acid

InChI

InChI=1S/C40H51ClN2O7/c1-6-8-10-13-27-16-23-34(29(25-27)14-11-9-7-2)49-24-12-15-35(44)42-30-19-22-32(41)33(26-30)43-38(46)36(37(45)40(3,4)5)50-31-20-17-28(18-21-31)39(47)48/h16-23,25-26,36H,6-15,24H2,1-5H3,(H,42,44)(H,43,46)(H,47,48)

InChI Key

DVHHNFRIVCLAGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)OC3=CC=C(C=C3)C(=O)O)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.